![molecular formula C24H23N3O6 B12915946 Ethyl 4-(3-(methyl(2-oxobenzo[d]oxazol-3(2H)-yl)amino)benzamido)benzoate hydrate](/img/structure/B12915946.png)
Ethyl 4-(3-(methyl(2-oxobenzo[d]oxazol-3(2H)-yl)amino)benzamido)benzoate hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-(methyl(2-oxobenzo[d]oxazol-3(2H)-yl)amino)benzamido)benzoate hydrate is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its intricate molecular structure, which includes an oxazole ring, a benzoate ester, and a benzamido group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-(methyl(2-oxobenzo[d]oxazol-3(2H)-yl)amino)benzamido)benzoate hydrate typically involves multi-step organic reactions. One common method includes the cyclization of N-(2-alkynyl)aryl benzamides using gold(I) catalysis. This method is known for its mild reaction conditions and high chemoselectivity, resulting in the formation of oxazole derivatives in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
Ethyl 4-(3-(methyl(2-oxobenzo[d]oxazol-3(2H)-yl)amino)benzamido)benzoate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted oxazoles, reduced oxazole derivatives, and various functionalized benzoate esters, depending on the specific reaction conditions and reagents used .
科学研究应用
Ethyl 4-(3-(methyl(2-oxobenzo[d]oxazol-3(2H)-yl)amino)benzamido)benzoate hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as heat resistance and electronic conductivity
作用机制
The mechanism of action of Ethyl 4-(3-(methyl(2-oxobenzo[d]oxazol-3(2H)-yl)amino)benzamido)benzoate hydrate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with DNA, proteins, and other biomolecules .
相似化合物的比较
Similar Compounds
Etifoxine: A potent GABA receptor inhibitor with a similar oxazole structure.
Efavirenz: An inhibitor of reverse transcriptase used in HIV treatment, also containing an oxazole ring.
PRL-8-53: A nootropic compound with a related benzoate ester structure.
Uniqueness
Ethyl 4-(3-(methyl(2-oxobenzo[d]oxazol-3(2H)-yl)amino)benzamido)benzoate hydrate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for various modifications, making it a versatile compound for research and development in multiple scientific fields .
属性
分子式 |
C24H23N3O6 |
|---|---|
分子量 |
449.5 g/mol |
IUPAC 名称 |
ethyl 4-[[3-[methyl-(2-oxo-1,3-benzoxazol-3-yl)amino]benzoyl]amino]benzoate;hydrate |
InChI |
InChI=1S/C24H21N3O5.H2O/c1-3-31-23(29)16-11-13-18(14-12-16)25-22(28)17-7-6-8-19(15-17)26(2)27-20-9-4-5-10-21(20)32-24(27)30;/h4-15H,3H2,1-2H3,(H,25,28);1H2 |
InChI 键 |
QKMHFCQOULSVJN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)N3C4=CC=CC=C4OC3=O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12915873.png)
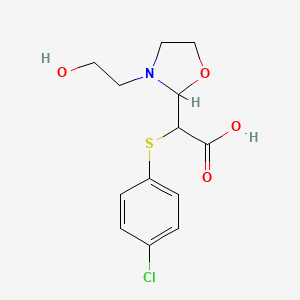
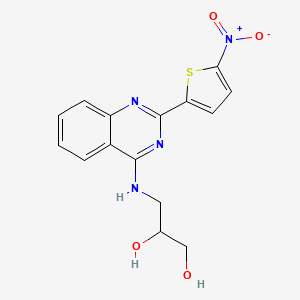
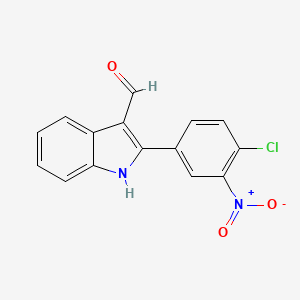
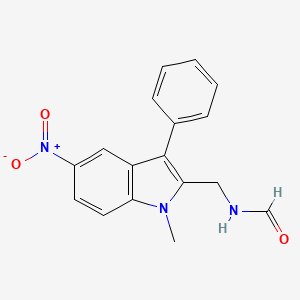
![4-amino-1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3,6,8-trien-2-one](/img/structure/B12915889.png)
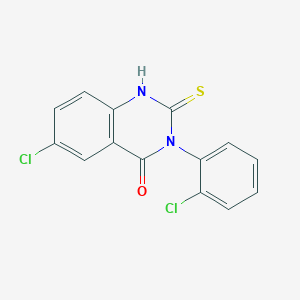

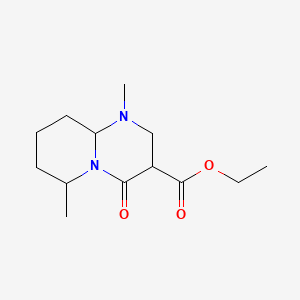
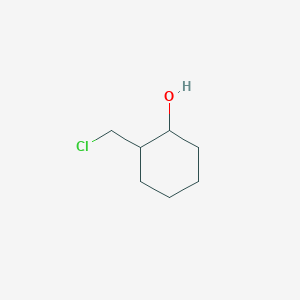

![5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine](/img/structure/B12915952.png)

